

A Technical Guide to the Physicochemical Properties of 2,5-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dimethylcinnamic acid

Cat. No.: B1145586

[Get Quote](#)

Disclaimer: The following technical guide focuses on 2,5-Dimethoxycinnamic acid. Searches for "**2,5-Dimethylcinnamic acid**" yielded limited specific data, suggesting a potential ambiguity in the compound name. The information presented here is based on the available scientific literature for the dimethoxy analogue.

Introduction

Cinnamic acid and its derivatives are a well-established class of organic compounds, recognized for their broad spectrum of biological activities and applications in pharmaceuticals, cosmetics, and as synthetic precursors.^{[1][2]} This guide provides a detailed overview of the core physicochemical properties of 2,5-Dimethoxycinnamic acid, offering valuable data for researchers, scientists, and professionals involved in drug development and chemical synthesis. A thorough understanding of these properties is crucial for predicting the compound's behavior in biological systems, designing formulation strategies, and ensuring its quality and purity.

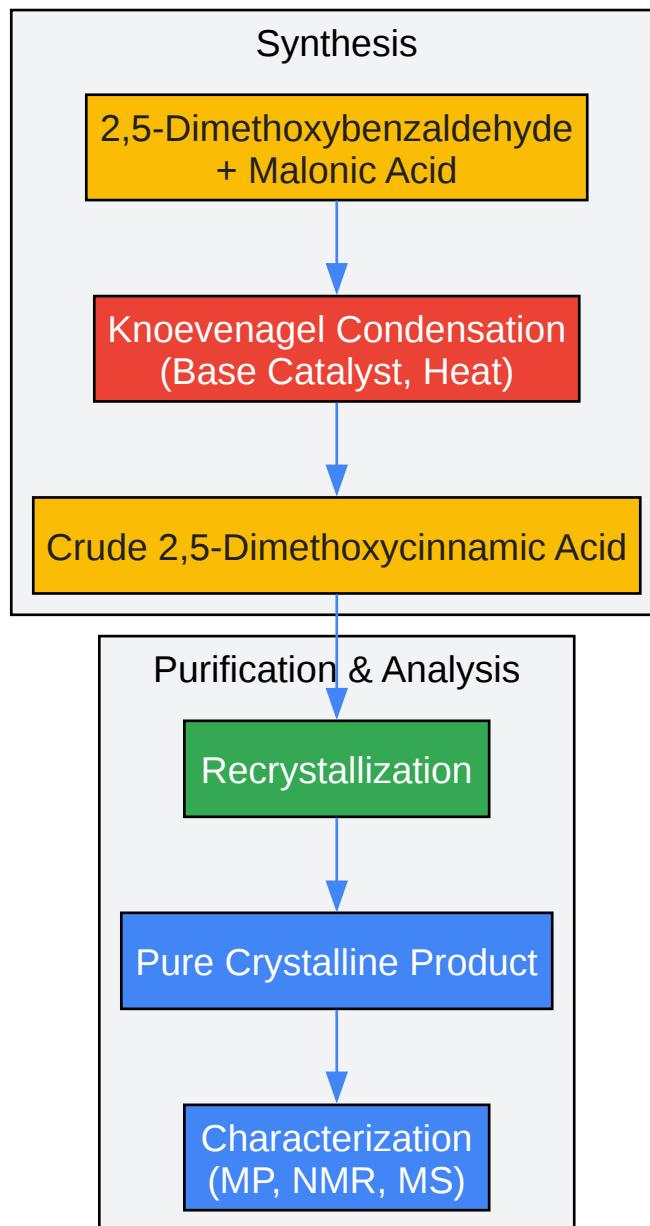
Core Physicochemical Properties

The physicochemical characteristics of a molecule are foundational to its pharmacokinetic and pharmacodynamic profiles. Properties such as solubility, lipophilicity, and acidity directly influence a compound's absorption, distribution, metabolism, and excretion (ADME).

The quantitative data for 2,5-Dimethoxycinnamic acid are summarized in the table below for ease of reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₁₂ O ₄	[3][4][5]
Molecular Weight	208.21 g/mol	[3][4]
Melting Point	147-150 °C	[4]
Boiling Point	267.4°C (rough estimate)	[4]
pKa	4.40 ± 0.10 (Predicted)	[4]
LogP (Octanol/Water Partition Coefficient)	2.0 to 2.5 (Estimated for related derivatives)	[6]
Appearance	Light orange to yellow to green powder/crystal	[4]
CAS Number	10538-51-9	[3][4][5]

Experimental Protocols


While specific, detailed experimental protocols for the determination of every physicochemical property of 2,5-Dimethoxycinnamic acid are not extensively published, standard analytical methods are applicable.

A common method for synthesizing cinnamic acid derivatives is the Knoevenagel condensation.[7][8]

Methodology:

- Reaction Setup: 2,5-Dimethoxybenzaldehyde and malonic acid are combined in a suitable solvent, such as pyridine or an ethanol/water mixture, with a catalytic amount of a base like piperidine or an ammonium salt.
- Heating: The reaction mixture is heated under reflux for several hours to facilitate the condensation and subsequent decarboxylation.
- Work-up: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the crude 2,5-Dimethoxycinnamic acid.

- Purification: The crude product is collected by filtration and purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure crystalline solid.

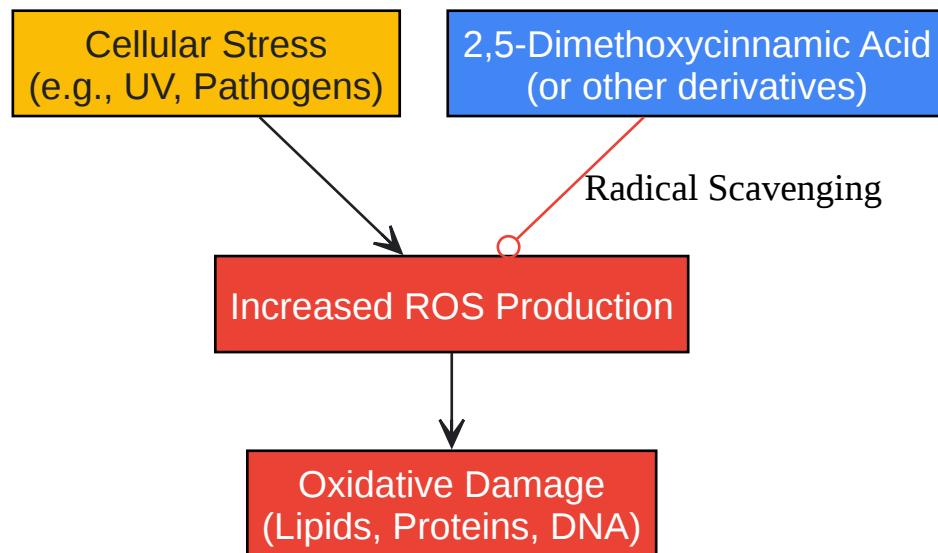
[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and analysis of 2,5-Dimethoxycinnamic acid.

The melting point is a critical parameter for assessing the purity of a crystalline solid.

Methodology:

- A small amount of the dried, purified 2,5-Dimethoxycinnamic acid is packed into a capillary tube.
- The capillary tube is placed in a calibrated melting point apparatus.
- The temperature is gradually increased at a rate of 1-2 °C per minute near the expected melting point.
- The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.


HPLC is a standard technique for determining the purity of a compound.

Methodology:

- Sample Preparation: A standard solution of 2,5-Dimethoxycinnamic acid is prepared by dissolving a known amount in a suitable solvent (e.g., methanol or acetonitrile).
- Chromatographic Conditions: A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., acidified water) and an organic solvent (e.g., acetonitrile). A gradient elution may be employed for optimal separation.
- Detection: The compound is detected using a UV detector, typically at a wavelength where the chromophore exhibits maximum absorbance.
- Quantification: The purity is determined by integrating the peak area of the analyte and comparing it to the total area of all detected peaks.

Biological Activity Context

Cinnamic acid derivatives are known to possess a variety of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.^{[2][9][10]} The presence of methoxy groups on the aromatic ring can modulate these activities by altering the electronic properties and lipophilicity of the molecule.^[1] For instance, the antioxidant activity of phenolic compounds is often related to their ability to donate a hydrogen atom to scavenge free radicals.

[Click to download full resolution via product page](#)

Caption: A conceptual diagram of the potential antioxidant role of a cinnamic acid derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2,5-Dimethoxycinnamic acid (CAS 10538-51-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 10538-51-9 CAS MSDS (2,5-Dimethoxycinnamic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chemwhat.com [chemwhat.com]
- 6. Buy 2,3-Dimethoxycinnamic acid | 7461-60-1 [smolecule.com]
- 7. jocpr.com [jocpr.com]

- 8. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 2,5-Dimethoxycinnamic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1145586#physicochemical-properties-of-2-5-dimethylcinnamic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com